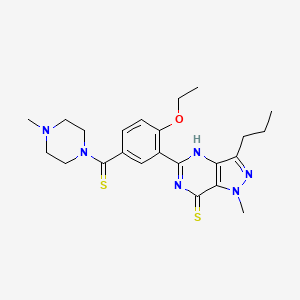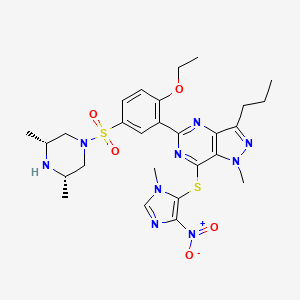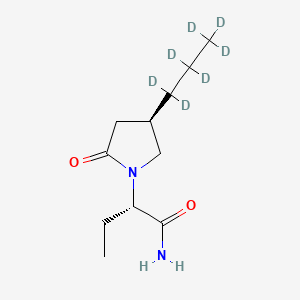
Brivaracetam-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Brivaracetam-d7 is a deuterated analog of brivaracetam, a racetam derivative with anticonvulsant properties. Brivaracetam is primarily used for the treatment of partial-onset seizures in patients with epilepsy. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of brivaracetam due to the presence of deuterium atoms, which can provide more detailed insights into the drug’s behavior in the body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Brivaracetam-d7 involves the incorporation of deuterium atoms into the brivaracetam molecule. One common method is the catalytic hydrogenation of brivaracetam using deuterium gas. This process typically involves the use of a palladium or platinum catalyst under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research purposes.
化学反应分析
Types of Reactions
Brivaracetam-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted derivatives of this compound, which are useful for further pharmacological studies.
科学研究应用
Brivaracetam-d7 is extensively used in scientific research, particularly in the following areas:
Chemistry: Used to study the reaction mechanisms and pathways of brivaracetam.
Biology: Helps in understanding the metabolic fate of brivaracetam in biological systems.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of brivaracetam.
Industry: Employed in the development of new anticonvulsant drugs and in quality control processes to ensure the consistency and efficacy of brivaracetam formulations.
作用机制
Brivaracetam-d7 exerts its effects by binding to synaptic vesicle glycoprotein 2A (SV2A) in the brain. This binding modulates the release of neurotransmitters, thereby stabilizing neuronal activity and preventing seizures. Additionally, this compound is known to inhibit sodium channels, which further contributes to its anticonvulsant properties.
相似化合物的比较
Similar Compounds
Levetiracetam: Another racetam derivative used as an anticonvulsant.
Piracetam: A nootropic drug with cognitive-enhancing properties.
Oxiracetam: A stimulant and nootropic agent.
Uniqueness of Brivaracetam-d7
This compound is unique due to its high affinity for SV2A, which is significantly greater than that of levetiracetam. This higher affinity results in more potent anticonvulsant effects. Additionally, the deuterated form, this compound, provides valuable insights into the drug’s pharmacokinetics and metabolic pathways, making it a crucial tool in scientific research.
属性
IUPAC Name |
(2S)-2-[(4R)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-oxopyrrolidin-1-yl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9+/m1/s1/i1D3,3D2,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYKRHVOOPPJKU-BZCIRLGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)N(C1)C(CC)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])[C@@H]1CC(=O)N(C1)[C@@H](CC)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B569027.png)
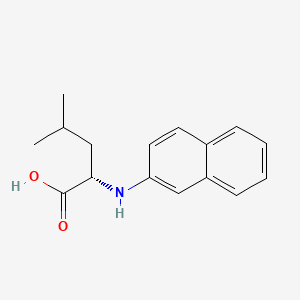

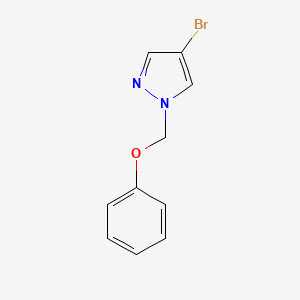
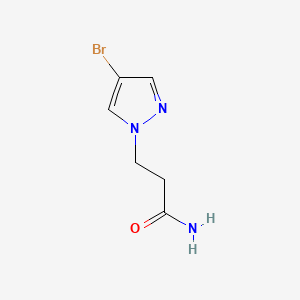
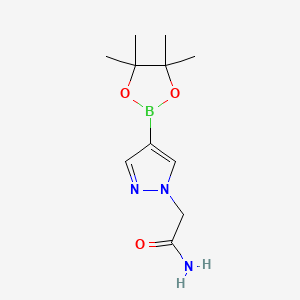
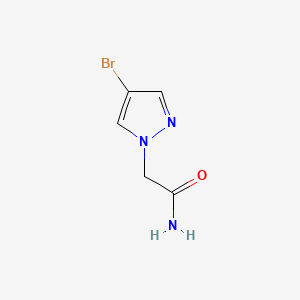
![6-Chloro-3,4-dihydro-N-methyl-3-[[(2,2,2-trifluoroethyl)thio]methyl]-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide](/img/structure/B569035.png)
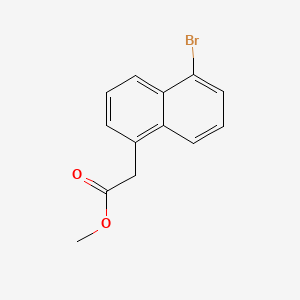
![4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B569040.png)
![7-Bromo-1,2,3,3a,4,8b-hexahydro-4-(4-methylphenyl)cyclopent[b]indole](/img/structure/B569041.png)
